molecular formula C9H10BrN3 B6217462 (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 2757961-50-3

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B6217462
CAS No.: 2757961-50-3
M. Wt: 240.10 g/mol
InChI Key: XIZOIMRPNXZUPS-LURJTMIESA-N
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Description

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Ethanamine Group: The final step involves the substitution of the bromine atom with an ethanamine group, which can be achieved through nucleophilic substitution reactions using ethanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially reducing double bonds or the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancers.

    Material Science: The compound’s unique structure makes it useful in the development of optoelectronic devices and sensors.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases or modulate neurotransmitter receptors, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and ethanamine groups.

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the ethanamine group.

    1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-ol: Similar structure with an ethan-1-ol group instead of ethan-1-amine.

Uniqueness

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to the presence of both the bromine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the bromine substituent and the final addition of the amine group to the ethyl chain.", "Starting Materials": [ "2-aminopyridine", "ethyl bromide", "sodium hydride", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ammonium chloride" ], "Reaction": [ "Step 1: Synthesis of imidazo[1,2-a]pyridine ring system", "a. Dissolve 2-aminopyridine (1.0 equiv) in N,N-dimethylformamide (DMF) and add sodium hydride (2.0 equiv).", "b. Heat the mixture to 80°C and stir for 1 hour.", "c. Add copper(I) iodide (0.1 equiv) and stir for an additional 2 hours.", "d. Cool the mixture to room temperature and filter the precipitate.", "Step 2: Introduction of bromine substituent", "a. Dissolve the imidazo[1,2-a]pyridine (1.0 equiv) in acetic acid and add hydrogen peroxide (1.5 equiv) dropwise.", "b. Stir the mixture at room temperature for 1 hour.", "c. Add sodium hydroxide (2.0 equiv) and stir for an additional 30 minutes.", "d. Filter the precipitate and wash with water.", "Step 3: Addition of amine group to ethyl chain", "a. Dissolve the bromoimidazo[1,2-a]pyridine (1.0 equiv) in DMF and add ammonium chloride (2.0 equiv).", "b. Add ethyl bromide (1.5 equiv) and stir at room temperature for 2 hours.", "c. Filter the precipitate and wash with water.", "d. Dissolve the resulting product in ethanol and add sodium hydroxide (2.0 equiv) to the solution.", "e. Stir the mixture at room temperature for 1 hour.", "f. Filter the precipitate and wash with water.", "g. Recrystallize the final product from ethanol." ] }

CAS No.

2757961-50-3

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

(1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1

InChI Key

XIZOIMRPNXZUPS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)Br)N

Purity

95

Origin of Product

United States

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